molecular formula C16H19NO4S B6495509 methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate CAS No. 1351611-88-5

methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate

Cat. No.: B6495509
CAS No.: 1351611-88-5
M. Wt: 321.4 g/mol
InChI Key: NQMBXEXNROSPFZ-UHFFFAOYSA-N
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Description

Methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate is a heterocyclic compound featuring a spirocyclic core with oxygen, sulfur, and nitrogen atoms in its 1,4,8-positions (1-oxa-4-thia-8-azaspiro[4.5]decane). This compound’s unique heteroatom arrangement distinguishes it from conventional spirocyclic systems, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

methyl 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-15(19)13-4-2-12(3-5-13)14(18)17-8-6-16(7-9-17)21-10-11-22-16/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBXEXNROSPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

Heteroatom Variations in Spiro Systems

The target compound’s spiro core (1-oxa-4-thia-8-azaspiro[4.5]decane) differs from analogues by combining sulfur and oxygen within the ring. Key comparisons include:

Methyl 8-Oxa-2-Azaspiro[4.5]decane-4-Carboxylate Hydrochloride (CAS: 2155855-02-8): Features an 8-oxa-2-aza spiro system without sulfur, resulting in reduced lipophilicity compared to the target compound .

5-{1,4-Dioxa-8-Azaspiro[4.5]decane-8-Carbonyl}-4-[(Thiophen-2-yl)methyl]morpholin-3-one (CAS: 1421442-58-1): Contains a 1,4-dioxa spiro core and a thiophene substituent, offering distinct electronic properties due to the sulfur in the thiophene rather than the spiro ring .

Substituent Modifications on Aromatic Moieties

The benzoate ester group in the target compound is structurally analogous to derivatives reported in , such as:

Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4): Introduces electron-withdrawing fluorine, which may alter solubility and binding affinity compared to the sulfur-containing target compound .

Crystallographic Characterization
  • Tools like SHELXL and ORTEP-3 (–4) are critical for analyzing spirocyclic compounds’ conformations. For example, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () was resolved using X-ray crystallography, revealing puckering coordinates consistent with Cremer-Pople parameters .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Key Features Reference
Methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate (Target) C₁₆H₁₇NO₄S 319.38 1-oxa-4-thia-8-aza spiro core; benzoate ester N/A
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride C₁₀H₁₈ClNO₃ 235.71 8-oxa-2-aza spiro core; lacks sulfur
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) C₂₈H₂₅N₃O₃ 451.52 Piperazine-quinoline system; higher molecular weight
5-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-4-[(thiophen-2-yl)methyl]morpholin-3-one C₁₇H₂₂N₂O₅S 366.43 1,4-dioxa spiro core; thiophene substituent
Key Observations :
  • The target compound’s sulfur atom increases molecular weight and polarizability compared to oxygen-only analogues.
  • Piperazine-linked derivatives (e.g., C1–C7 in ) exhibit greater structural flexibility but lower spiro-induced stereochemical control .

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